Receptor Binding Affinity: ROS 234 vs. Benchmark H3 Antagonist Pitolisant
ROS 234 dioxalate exhibits a pKi of 8.90 for the rat cerebral cortex H3 receptor . In comparison, pitolisant, a clinically approved H3 antagonist/inverse agonist, demonstrates a Ki of 0.16 nM (pKi ≈ 9.80) at the recombinant human H3 receptor [1]. While both compounds are potent H3 ligands, the ~8-fold difference in binding affinity (pKi 8.90 vs. 9.80) indicates that ROS 234 is a lower-affinity tool for in vitro binding studies, which may be advantageous in experimental contexts requiring a more readily reversible antagonist or where sub-nanomolar potency is not required.
| Evidence Dimension | H3 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 8.90 (rat cerebral cortex) |
| Comparator Or Baseline | Pitolisant: pKi ≈ 9.80 (human recombinant H3) |
| Quantified Difference | ROS 234 pKi is ~0.90 log units lower |
| Conditions | Radioligand displacement assay (target vs. [3H]-RAMHA or [125I]-iodoproxyfan) |
Why This Matters
This affinity difference is critical for researchers selecting an H3 antagonist; higher affinity (pitolisant) is preferred for occupancy studies, while lower affinity (ROS 234) may better discriminate partial antagonism or be less prone to off-target effects at very high concentrations.
- [1] GLPBIO. (n.d.). Pitolisant (GC12564). Product Page. View Source
